molecular formula C22H38N6O9S B12535614 L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine CAS No. 686273-53-0

L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine

Cat. No.: B12535614
CAS No.: 686273-53-0
M. Wt: 562.6 g/mol
InChI Key: USWDBDFXNWJPEL-NXCDYBDISA-N
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Description

L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine is a peptide compound composed of five amino acids: L-glutamine, L-proline, L-serine, L-methionine, and L-threonine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.

    N-Acetylmuramyl-L-alanyl-D-isoglutamine: An immunomodulatory peptide used in vaccine adjuvants.

    Davunetide: A neuroprotective peptide investigated for treating neurodegenerative diseases.

Uniqueness

L-Glutaminyl-L-prolyl-L-seryl-L-methionyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of amino acids allows for unique interactions with biological targets, making it valuable for specialized research applications.

Properties

CAS No.

686273-53-0

Molecular Formula

C22H38N6O9S

Molecular Weight

562.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,5-diamino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C22H38N6O9S/c1-11(30)17(22(36)37)27-18(32)13(7-9-38-2)25-19(33)14(10-29)26-20(34)15-4-3-8-28(15)21(35)12(23)5-6-16(24)31/h11-15,17,29-30H,3-10,23H2,1-2H3,(H2,24,31)(H,25,33)(H,26,34)(H,27,32)(H,36,37)/t11-,12+,13+,14+,15+,17+/m1/s1

InChI Key

USWDBDFXNWJPEL-NXCDYBDISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)N)O

Origin of Product

United States

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